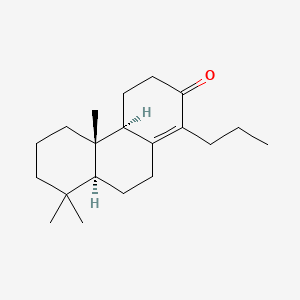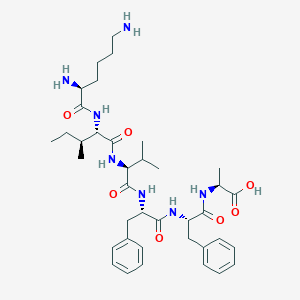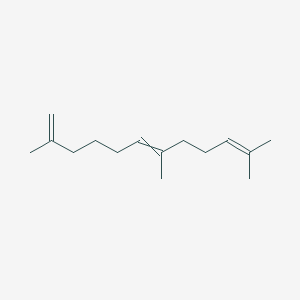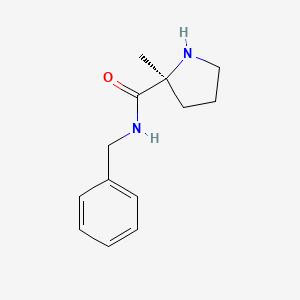
N-Benzyl-2-methyl-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-methyl-L-prolinamide is a derivative of L-proline, an alpha-amino acid. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound includes a benzyl group attached to the nitrogen atom of the prolinamide, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-methyl-L-prolinamide typically involves the amidation of L-proline. One common method includes reacting L-proline with triphosgene, diphosgene, or phosgene in solvents such as anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile to form L-proline carbamyl chloride. This intermediate is then further condensed in the presence of triethylamine to generate L-proline-N-carboxyl-anhydride, which undergoes ammonolysis to yield L-prolinamide .
Industrial Production Methods
For industrial production, the process is optimized to improve yield and reduce impurities. The use of immobilized enzyme variants, such as CalBopt-24 T245S, in organic solvents like 2-methyl-2-butanol at elevated temperatures (e.g., 70°C) has been shown to achieve high conversion rates and excellent optical purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2-methyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.
Applications De Recherche Scientifique
N-Benzyl-2-methyl-L-prolinamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Benzyl-2-methyl-L-prolinamide involves its interaction with specific molecular targets and pathways. As a derivative of L-proline, it can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-L-prolinamide: Another derivative of L-proline with a methyl group instead of a benzyl group.
D-Phenylalanyl-N-benzyl-L-prolinamide: A dipeptide containing a benzyl group and phenylalanine.
Uniqueness
N-Benzyl-2-methyl-L-prolinamide is unique due to its specific structure, which includes a benzyl group attached to the nitrogen atom of the prolinamide
Propriétés
Numéro CAS |
394657-03-5 |
|---|---|
Formule moléculaire |
C13H18N2O |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(2S)-N-benzyl-2-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-13(8-5-9-15-13)12(16)14-10-11-6-3-2-4-7-11/h2-4,6-7,15H,5,8-10H2,1H3,(H,14,16)/t13-/m0/s1 |
Clé InChI |
LNYUIQGEBPWDTM-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@]1(CCCN1)C(=O)NCC2=CC=CC=C2 |
SMILES canonique |
CC1(CCCN1)C(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


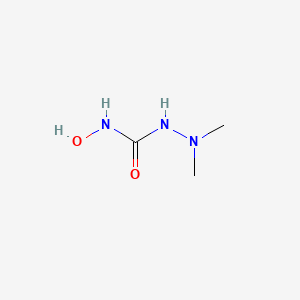
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
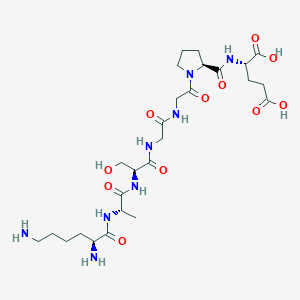



![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
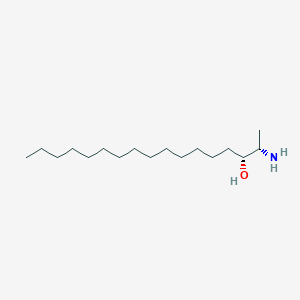
![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
